molecular formula C21H11F3N4O2 B6515525 6-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-11H-pyrido[2,1-b]quinazolin-11-one CAS No. 950265-46-0

6-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-11H-pyrido[2,1-b]quinazolin-11-one

Cat. No.: B6515525
CAS No.: 950265-46-0
M. Wt: 408.3 g/mol
InChI Key: YOOBECPUQSKWAY-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and rings, including a trifluoromethyl group, a phenyl ring, an oxadiazole ring, and a quinazolinone ring . These components are common in many pharmaceuticals and agrochemicals due to their diverse biological activities .

Future Directions

Given the broad-spectrum pharmaceutical activity of trifluoromethyl-1,2,4-triazoles and quinazoline derivatives, further study towards the toxicity risk assessment and structure-activity relationship of similar compounds could be beneficial . This could potentially lead to the development of new pharmaceuticals with improved properties.

Mechanism of Action

Biochemical Pathways

Based on the potential target mentioned above, it could be involved in modulating neurotransmission, particularly in pathways involving gaba, a major inhibitory neurotransmitter .

Pharmacokinetics

Similar compounds have shown good absorption and distribution profiles, with metabolism primarily occurring in the liver and excretion through the kidneys .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect its stability and activity. For instance, the compound’s storage temperature is recommended to be 2-8°C , suggesting that it may degrade at higher temperatures.

Properties

IUPAC Name

6-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]pyrido[2,1-b]quinazolin-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H11F3N4O2/c22-21(23,24)13-6-3-5-12(11-13)17-26-19(30-27-17)15-8-4-10-28-18(15)25-16-9-2-1-7-14(16)20(28)29/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOOBECPUQSKWAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N3C=CC=C(C3=N2)C4=NC(=NO4)C5=CC(=CC=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H11F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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